3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide
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Overview
Description
3-Amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C15H26N4O2S. It belongs to the class of sulfonamide compounds and is characterized by its complex molecular structure, which includes an amino group, diethyl group, and a piperazine ring
Preparation Methods
The synthesis of 3-Amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide involves several steps, starting with the reaction of 4-methylpiperazine with appropriate reagents to introduce the desired functional groups. One common synthetic route involves the following steps:
Nitration: : The starting material, 4-methylpiperazine, is nitrated to introduce a nitro group, forming 4-methyl-3-nitroaniline.
Reduction: : The nitro group is then reduced to an amino group using a reducing agent such as hydrazine hydrate over Raney nickel.
Sulfonation: : The amino group is sulfonated to introduce the sulfonamide group, resulting in the formation of this compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Some common reactions and reagents used include:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: : Reduction reactions are typically carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield amines.
Scientific Research Applications
3-Amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate its interactions with biological macromolecules and its potential effects on cellular processes.
Industry: : The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact mechanism of action would depend on the specific application and the biological system in which it is being studied.
Comparison with Similar Compounds
3-Amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide is similar to other sulfonamide compounds, such as sulfamethoxazole and sulfisoxazole, which are used as antibiotics. it has unique structural features, such as the presence of the diethyl group and the piperazine ring, which distinguish it from these compounds. These structural differences may result in different biological activities and applications.
Properties
IUPAC Name |
3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2S/c1-4-19(5-2)22(20,21)13-6-7-15(14(16)12-13)18-10-8-17(3)9-11-18/h6-7,12H,4-5,8-11,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIAPOXGQKDNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851169-39-6 |
Source
|
Record name | 3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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